molecular formula C6H9N3S B13164401 3-Cyclobutyl-1,2,4-thiadiazol-5-amine

3-Cyclobutyl-1,2,4-thiadiazol-5-amine

Cat. No.: B13164401
M. Wt: 155.22 g/mol
InChI Key: VRUFKYYVERKRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C₆H₉N₃S and a molecular weight of 155.22 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

The synthesis of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine typically involves the cyclization of thiosemicarbazide derivatives. One common method is the oxidative cyclization of thiosemicarbazones using ferric chloride or acid catalysts . The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

3-Cyclobutyl-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, triethylamine as a base, and various halides as nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used but can include substituted thiadiazoles and other heterocyclic compounds .

Scientific Research Applications

3-Cyclobutyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-1,2,4-thiadiazol-5-amine involves its interaction with biological molecules such as DNA. The compound can bind to DNA and induce cleavage, which is a key mechanism in its antimicrobial activity . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

3-Cyclobutyl-1,2,4-thiadiazol-5-amine is unique due to its specific cyclobutyl substitution on the thiadiazole ring. Similar compounds include:

These similar compounds share the thiadiazole core but differ in their substituents and, consequently, their chemical and biological properties.

Properties

Molecular Formula

C6H9N3S

Molecular Weight

155.22 g/mol

IUPAC Name

3-cyclobutyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C6H9N3S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9)

InChI Key

VRUFKYYVERKRAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NSC(=N2)N

Origin of Product

United States

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